molecular formula C6H16ClN3O3S B2606541 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride CAS No. 2378501-70-1

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride

Cat. No.: B2606541
CAS No.: 2378501-70-1
M. Wt: 245.72
InChI Key: JSSWQKGNMRLRMK-UHFFFAOYSA-N
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Description

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S. This compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride typically involves the reaction of 2-amino-4-(methylsulfonyl)butanamide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as crystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3S.ClH/c1-9(13(2,11)12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWQKGNMRLRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(=O)N)N)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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